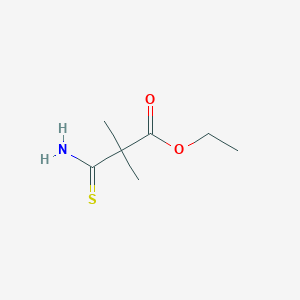

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate

Übersicht

Beschreibung

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is an organic compound with the molecular formula C₇H₁₃NO₂S. It is a thioester derivative, characterized by the presence of an amino group, a thioxo group, and an ethyl ester group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with thiosemicarbazide. The reaction typically proceeds under acidic conditions, followed by esterification to introduce the ethyl ester group. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions. The process is optimized for yield and purity, often utilizing automated systems for precise control of reaction conditions. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Functional Groups

- Amino Group : Contributes to biological activity through hydrogen bonding.

- Thioxo Group : Involves in redox reactions, influencing enzyme activity.

- Ethyl Ester Group : Enhances solubility and reactivity.

Organic Chemistry

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Thioxo group can be oxidized | Sulfoxides, sulfones |

| Reduction | Can be reduced to corresponding thiols | Thiols |

| Substitution | Amino group participates in nucleophilic substitutions | Various substituted derivatives |

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a precursor for pharmaceutical compounds. Its biological activity is attributed to:

- Hydrogen Bonding : Facilitates interactions with biomolecules.

- Redox Reactions : Influences enzyme and receptor activities.

Studies have shown that this compound exhibits significant biological activity. For instance, its derivatives have been tested for antimicrobial properties against various pathogens, demonstrating efficacy with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against strains like E. coli and S. aureus .

Material Science

The compound is also explored for its potential in developing new materials and chemical processes. Its ability to undergo various chemical transformations makes it suitable for creating novel materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-amino-2,2-dimethylpropanoate: Lacks the thioxo group, resulting in different chemical reactivity.

Ethyl 3-amino-3-thioxopropanoate: Similar structure but without the dimethyl substitution, affecting steric properties.

Uniqueness

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is unique due to the presence of both the thioxo group and the dimethyl substitution. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Biologische Aktivität

Overview

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is an organic compound with the molecular formula and a molar mass of 175.25 g/mol. Its structure features an amino group, a thioxo group, and an ethyl ester group, positioning it as a significant compound in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

This compound can undergo various chemical reactions:

- Oxidation : The thioxo group can be oxidized to sulfoxides or sulfones.

- Reduction : Reduction can yield corresponding thiols.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

These reactions are essential for its application in synthesizing more complex molecules and potential drug candidates .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, facilitating enzyme-substrate interactions.

- Redox Reactions : The thioxo group may participate in redox reactions, influencing the activity of enzymes and receptors involved in metabolic pathways.

These interactions can modulate biochemical processes, impacting cellular functions and potentially leading to therapeutic effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Antioxidant Activity : It has shown potential in scavenging reactive oxygen species (ROS), contributing to its antioxidant properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thioester derivatives .

Table 1: Summary of Biological Activities

Research Findings

A study highlighted the synthesis of various derivatives from this compound, revealing their enhanced biological activities compared to the parent compound. These derivatives exhibited increased potency against specific bacterial strains and showed improved antioxidant capacities.

In another investigation, the compound was evaluated for its effects on enzyme activity related to the fatty acid biosynthesis pathway in Mycobacterium tuberculosis. The results indicated that modifications to the thioester structure could lead to significant improvements in inhibitory activity against this pathogen .

Eigenschaften

IUPAC Name |

ethyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-4-10-6(9)7(2,3)5(8)11/h4H2,1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIOXFQOVSRRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.